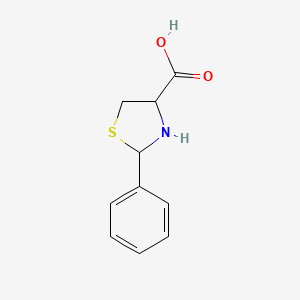

2-Phenylthiazolidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYQBFYMBALBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284363 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-21-6 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-2-phenylthiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylthiazolidine 4 Carboxylic Acid

Synthetic Pathways to the PTCA Core Structure

The fundamental structure of 2-phenylthiazolidine-4-carboxylic acid is typically assembled through the condensation of L-cysteine with benzaldehyde (B42025) or its derivatives. This reaction forms the thiazolidine (B150603) ring, a key heterocyclic motif. Further diversity is achieved through modifications to this ring system and by substitutions on the nitrogen atom.

Condensation Reactions of L-Cysteine with Benzaldehyde Derivatives

The most common and direct method for synthesizing the this compound core involves the reaction of L-cysteine with a variety of benzaldehyde derivatives. nih.govnih.govmdpi.comchemicalbook.com This condensation reaction is typically carried out in a suitable solvent system, often a mixture of water and ethanol (B145695), at room temperature. nih.govmdpi.comchemicalbook.com The reaction proceeds via the formation of a Schiff base between the amino group of L-cysteine and the aldehyde, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the cyclized thiazolidine ring. researchgate.net The use of a mild base, such as sodium bicarbonate, is often employed to facilitate the reaction. nih.govmdpi.com

This method is versatile, allowing for the synthesis of a wide range of 2-arylthiazolidine-4-carboxylic acids by simply varying the substituent on the benzaldehyde starting material. nih.gov

Table 1: Synthesis of 2-(Substituted Phenyl)thiazolidine-4-carboxylic Acids

| Substituent on Benzaldehyde | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| -H (Benzaldehyde) | L-cysteine·HCl·H₂O, NaHCO₃, EtOH/H₂O, 6h, RT | 95 | chemicalbook.com |

| 2-hydroxy | L-cysteine·HCl·H₂O, NaHCO₃, EtOH/H₂O, 6h, RT | Not specified | chemicalbook.com |

| 2,4-dimethoxy | L-cysteine, substituted benzaldehyde | Not specified | nih.gov |

| 4-acetylamino | L-cysteine, 4-acetylaminobenzaldehyde, EtOH/H₂O, RT | Not specified | masterorganicchemistry.com |

The condensation of L-cysteine, which has (R) stereochemistry at the C4 position of the resulting thiazolidine ring, with an aldehyde creates a new stereocenter at the C2 position. This results in the formation of two diastereomers: the (2R,4R)-isomer (cis) and the (2S,4R)-isomer (trans). researchgate.netresearchgate.net The stereoselectivity of this reaction is a critical aspect, as the biological activity of the resulting compounds can be dependent on the stereochemistry at the C2 position.

Studies have shown that it is possible to obtain mixtures of these diastereomers, and in some cases, one diastereomer can be favored over the other depending on the reaction conditions and the substituents on the aromatic ring. researchgate.netresearchgate.net For example, the reaction between L-cysteine and various substituted benzaldehydes often yields a mixture of cis and trans isomers. researchgate.net The epimerization at the C2 position can occur in solution, suggesting an equilibrium between the two diastereomers through a ring-opening and recyclization mechanism involving the Schiff base intermediate. researchgate.net

The ratio of the (2R,4R) to (2S,4R) diastereomers can be significantly influenced by the reaction conditions, particularly the solvent. researchgate.net Research has demonstrated that the cis/trans ratio is strongly dependent on the nature of the solvent used for the condensation reaction. researchgate.net

One study highlighted that conducting the reaction in boiling acidified methanol (B129727) can lead to a different diastereomeric ratio compared to previously reported methods. researchgate.net For instance, the reaction of L-cysteine with salicylaldehyde (B1680747) in acidified methanol under reflux gave a 1.5:1 ratio of the (2RS,4R) isomers, which was noted as being an opposite ratio to other published results. researchgate.net Similarly, the reaction with 4-chlorobenzaldehyde (B46862) in this solvent system yielded a 1.4:1 diastereomeric ratio. researchgate.net

The epimerization of a single isomer to a mixture of diastereomers has also been observed in NMR solvents, further underscoring the dynamic nature of the stereochemistry at the C2 position. For example, a single isomer of 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid was found to epimerize in a CDCl3/CD3OD solvent mixture over time to give a nearly 1:1 ratio of diastereomers. researchgate.net The presence of an acid like trifluoroacetic acid (TFA) can accelerate this epimerization. researchgate.net

Table 2: Influence of Solvent on Diastereomeric Ratio

| Aryl Substituent | Solvent/Conditions | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| 2-hydroxyphenyl | Acidified Methanol, Reflux | 1.5:1 | researchgate.net |

| 4-chlorophenyl | Acidified Methanol, Reflux | 1.4:1 | researchgate.net |

| 4-nitrophenyl | CDCl₃/CD₃OD (NMR solvent) | Epimerizes to 1:1 over 48h | researchgate.net |

| Phenyl | Not specified | 61:39 (cis:trans) | researchgate.net |

| 4-hydroxyphenyl | Not specified | 29:71 (cis:trans) | researchgate.net |

Modifications to the Thiazolidine Ring System

Beyond the initial condensation, the thiazolidine ring system itself can be modified. One approach is to use ketones instead of aldehydes in the initial condensation with L-cysteine. This leads to the formation of 2,2-disubstituted thiazolidine-4-carboxylic acids. For instance, refluxing L-cysteine with acetone, followed by N-Boc protection, yields (R)-3-(tert-butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid. researchgate.net

The thiazolidine ring is also known to undergo ring-chain tautomerism, existing in equilibrium with the open-chain Schiff base form, especially under acidic or basic conditions. researchgate.net This equilibrium allows for epimerization at the C2 position. Furthermore, under certain acidic conditions, rearrangements of the thiazolidine ring can occur, leading to the formation of different heterocyclic systems, such as a fused oxathiane–γ-lactam bicyclic system. researchgate.net This transformation involves the breaking of the C2-N bond and the formation of a new ring structure. researchgate.net

Synthesis of N-Substituted PTCA Derivatives

The secondary amine in the thiazolidine ring is a key site for further functionalization, most commonly through N-acylation or the introduction of a protecting group like tert-butyloxycarbonyl (Boc).

N-Boc protected PTCA derivatives are frequently synthesized to facilitate further chemical transformations, such as peptide couplings. masterorganicchemistry.com The Boc group can be introduced by reacting the PTCA with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net For example, (2R,4R)-3-(tert-butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid has been prepared in high yield from L-cysteine and benzaldehyde followed by reaction with Boc₂O. researchgate.net

N-acetylation is another common modification. N-acetyl-2-phenylthiazolidine-4-carboxylic acid can be synthesized by reacting the parent PTCA with acetic anhydride. msu.edu This modification can prevent epimerization at the C2 position. researchgate.net

Chemical Transformations of PTCA Derivatives

The carboxylic acid and the thiazolidine nitrogen of PTCA are reactive handles for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

A primary transformation of the carboxylic acid group is its conversion to amides. This is typically achieved through coupling reactions with various amines using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govmasterorganicchemistry.com This method has been used to synthesize a series of (2RS,4R)-2-arylthiazolidine-4-carboxamides. masterorganicchemistry.com

Esterification of the carboxylic acid group is another common transformation. This can be accomplished through various standard methods, for example, by reacting the PTCA with an alcohol in the presence of an acid catalyst (Fischer esterification). youtube.comyoutube.com

The carboxylic acid can also be reduced. While sodium borohydride (B1222165) is generally not strong enough, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids to primary alcohols. msu.edulibretexts.org This reaction proceeds through an aldehyde intermediate. libretexts.org

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the introduction of various functional groups through well-established reactions.

Formation of Amides (e.g., Carboxamide Derivatives)

The conversion of the carboxylic acid to an amide is a common and significant transformation. This is typically achieved by reacting this compound with an amine in the presence of a coupling agent. For instance, the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-Dimethylaminopyridine (DMAP) in dichloromethane (B109758) facilitates the formation of 2-(substituted phenyl)-1,3-thiazolidine-4-carboxamides. nih.gov The reaction proceeds by mixing the thiazolidine acid, an appropriate amine, DMAP, and EDC.HCl, followed by stirring at room temperature. nih.gov This method has been successfully employed to synthesize a series of carboxamide derivatives. nih.gov

Another approach involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to an acyl chloride, which is then reacted with an amine, such as 3-(dimethylamino)-1-propylamine, in the presence of a base like triethylamine. mdpi.com

Table 1: Synthesis of 2-Phenylthiazolidine-4-carboxamide Derivatives

| Reactants | Coupling Agents/Conditions | Product | Reference |

|---|---|---|---|

| 2-(substituted phenyl)thiazolidine-4-carboxylic acids, various amines | EDC.HCl, DMAP, dichloromethane, room temperature | 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives | nih.gov |

| 2-(2-Nitrophenyl)quinoline-4-carboxylic acid, SOCl₂, then 3-(dimethylamino)-1-propylamine, triethylamine | N/A | N-(3-(dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamide | mdpi.com |

Esterification Reactions

Esterification of the carboxylic acid group is another key derivatization strategy. A general and effective method for esterifying carboxylic acids involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org This procedure is known to be efficient, even for sterically hindered esters, and minimizes the formation of byproducts. organic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂). organic-chemistry.org

The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.comyoutube.com This acid-catalyzed addition-elimination reaction leads to the formation of the corresponding ester and water. youtube.com Another specialized method for creating methyl esters is the reaction with diazomethane (B1218177) (CH₂N₂). youtube.com This reaction is driven by the formation of nitrogen gas and proceeds through the deprotonation of the carboxylic acid by diazomethane, followed by nucleophilic attack of the resulting carboxylate on the protonated diazomethane. youtube.com

Modifications at the Phenyl Ring

The phenyl group of this compound offers a platform for introducing substituents that can significantly influence the molecule's properties. The synthesis of various derivatives often starts with substituted benzaldehydes, which then react with L-cysteine to form the thiazolidine ring with a pre-functionalized phenyl group. researchgate.netnih.gov For example, reacting L-cysteine hydrochloride monohydrate with substituted benzaldehydes in the presence of sodium bicarbonate leads to the formation of 2-(substituted phenyl)thiazolidine-4-carboxylic acids. nih.gov Aromatic aldehydes readily react with (R)-cysteine in boiling acidified methanol to yield diastereomeric mixtures of 2-(aryl substituted) thiazolidine-4-carboxylic acids. researchgate.net

Furthermore, modifications can be performed on the pre-formed 2-phenylquinoline-4-carboxylic acid scaffold. For instance, a nitro group on the phenyl ring can be reduced to an amino group using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com This amino group can then be further acylated or involved in other transformations. mdpi.com

Table 2: Examples of Modifications at the Phenyl Ring

| Starting Material | Reagents/Conditions | Modification | Product | Reference |

|---|---|---|---|---|

| Substituted benzaldehydes, L-cysteine hydrochloride monohydrate | Sodium bicarbonate | Introduction of substituents on the phenyl ring during synthesis | 2-(substituted phenyl) thiazolidine-4-carboxylic acids | nih.gov |

| Aromatic aldehydes, (R)-cysteine | Acidified methanol, boiling | Formation of 2-aryl substituted thiazolidine ring | Diastereomeric mixtures of 2-(aryl substituted) thiazolidine-4-carboxylic acids | researchgate.net |

| 2-(2-Nitrophenyl)quinoline-4-carboxamide derivative | 80% Hydrazine hydrate, 10% Pd/C, isopropanol, reflux | Reduction of nitro group to amino group | 2-(2-Aminophenyl)quinoline-4-carboxamide derivative | mdpi.com |

Reactions Involving the Thiazolidine Nitrogen

The nitrogen atom within the thiazolidine ring is a nucleophilic center that can participate in various reactions, allowing for further diversification of the molecular structure. One common reaction is N-acylation. For example, N-acetyl derivatives can be synthesized by reacting the 2-substituted phenyl thiazolidine-4-carboxylic acid with an acetylating agent. researchgate.net

Another important transformation is the reaction with isothiocyanates. For instance, thiazolidine derivatives react smoothly with phenyl isothiocyanate to yield the corresponding thiohydantoins. researchgate.net This reaction involves the nucleophilic attack of the thiazolidine nitrogen on the electrophilic carbon of the isothiocyanate.

Furthermore, the nitrogen can be protected, for example, with a tert-butoxycarbonyl (Boc) group. This is often done after the initial formation of the thiazolidine ring from L-cysteine and an aldehyde. rsc.org The Boc-protected nitrogen is generally less reactive and allows for selective reactions at other parts of the molecule.

Table 3: Reactions at the Thiazolidine Nitrogen

| Reactant | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Substituted phenyl thiazolidine-4-carboxylic acid | Acetylating agent | N-Acylation | N-Acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid | researchgate.net |

| Thiazolidine derivative | Phenyl isothiocyanate | Thiohydantoin formation | Thiohydantoin derivative | researchgate.net |

| Thiazolidine-4-carboxylic acid | Di-tert-butyl dicarbonate (Boc₂O) | N-Protection | (2R,4R)-3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid | rsc.org |

Stereochemical Investigations and Chiral Aspects of 2 Phenylthiazolidine 4 Carboxylic Acid

Chirality at C-2 and C-4 of the Thiazolidine (B150603) Ring

2-Phenylthiazolidine-4-carboxylic acid possesses two stereogenic centers: one at the C-2 position, bearing the phenyl group, and another at the C-4 position, where the carboxylic acid group is attached. The chirality at the C-4 position is typically predetermined by the choice of the starting material for its synthesis. When L-cysteine, which has an (R) configuration at its α-carbon, is used, the resulting C-4 center of the thiazolidine ring retains this (R) configuration.

The condensation reaction between L-cysteine and benzaldehyde (B42025) introduces the second chiral center at the C-2 position. This reaction can lead to the formation of two possible configurations at C-2, resulting in a pair of diastereomers: (2R,4R) and (2S,4R). The orientation of the phenyl group at C-2 relative to the carboxylic acid group at C-4 defines these diastereomers as either cis or trans. In the cis isomer, these two substituents are on the same side of the thiazolidine ring, whereas in the trans isomer, they are on opposite sides. The reaction of L-cysteine with aldehydes generally produces a mixture of these diastereomers. uq.edu.aumdpi.com

Diastereomer Separation and Characterization

The synthesis of this compound from L-cysteine and benzaldehyde typically yields a mixture of the (2R,4R) and (2S,4R) diastereomers. uq.edu.aumdpi.com The separation of these diastereomers is essential for the individual characterization and evaluation of their distinct properties. While specific separation protocols for the title compound are not extensively detailed in the literature, general principles of diastereomer separation, such as fractional crystallization or chromatography, are applicable. These methods rely on the different physical properties of diastereomers, such as solubility and polarity.

The ratio of the cis and trans isomers formed during synthesis can be influenced by the reaction conditions. For instance, in the synthesis of related 2-arylthiazolidine-4-carboxylic acids, the solvent has been shown to affect the diastereomeric ratio. mdpi.com It has also been observed that epimerization can occur at the C-2 position, where one diastereomer can convert into the other, often through a ring-opening and recyclization mechanism, especially in solution. uq.edu.au

Characterization of the separated diastereomers is primarily accomplished through spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative. The distinct spatial arrangement of the protons in the cis and trans isomers leads to different chemical shifts and coupling constants in their ¹H NMR spectra, allowing for their differentiation. For example, in related N-acetylated derivatives, the major isomer was assigned a trans conformation. researchgate.net

| Isomer | Stereochemistry | Common Name |

| (2R,4R) | cis | (2R,4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid |

| (2S,4R) | trans | (2S,4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid |

Stereochemical Assignment Methodologies (e.g., NMR, X-ray Crystallography)

The definitive assignment of the absolute and relative stereochemistry of the diastereomers of this compound relies on powerful analytical techniques, most notably NMR spectroscopy and X-ray crystallography.

NMR Spectroscopy: ¹H NMR spectroscopy is a cornerstone for distinguishing between the cis and trans isomers. The chemical shift of the proton at the C-2 position (H-2) is particularly sensitive to the stereochemistry. In one study, the ¹H NMR spectrum of the cis isomer, (2R,4R)-2-phenylthiazolidine-4-carboxylic acid, showed the H-2 proton as a singlet at 5.29 ppm. researchgate.net For the trans isomer, (2S,4R)-2-phenylthiazolidine-4-carboxylic acid, the H-2 proton appeared as a singlet at a downfield-shifted value of 5.56 ppm. researchgate.net These differences in chemical shifts arise from the different magnetic environments of the H-2 proton in the two diastereomers, which is a direct consequence of their differing spatial structures. The coupling constants between adjacent protons, such as H-2 and H-4, can also provide valuable information about the dihedral angles and thus the ring conformation and relative stereochemistry.

¹H NMR Data for this compound Isomers

| Isomer | Configuration | H-2 Chemical Shift (ppm) |

| cis | (2R,4R) | 5.29 (s) |

| trans | (2S,4R) | 5.56 (s) |

Data sourced from a study by Abid et al. (2014). researchgate.net

Impact of Stereochemistry on Biological Activity and Reactivity

The stereochemical configuration of this compound and its derivatives is a critical determinant of their biological activity and chemical reactivity. The distinct three-dimensional arrangement of the functional groups in each diastereomer leads to different interactions with biological targets such as enzymes and receptors.

Although studies directly comparing the biological activities of the isolated diastereomers of the parent this compound are limited, research on its derivatives highlights the importance of stereochemistry. For example, in a series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives evaluated as tyrosinase inhibitors, the mixture of stereoisomers denoted as (2R/S,4R) showed significant inhibitory activity. pressbooks.pub This suggests that one or both diastereomers are active, and their separation would be crucial to identify the more potent isomer.

In another study on N-acyl derivatives of 2-alkylthiazolidine-4-carboxylic acids as potential antihypertensive agents, the synthesis was designed to produce the (2R,4R)-stereoisomer specifically, indicating a belief that this particular configuration is important for the desired biological effect. researchgate.net Furthermore, research on other chiral molecules has consistently demonstrated that different stereoisomers can have vastly different, and sometimes opposing, biological effects.

The reactivity of the diastereomers can also differ due to steric and electronic factors. For instance, the accessibility of the carboxylic acid and the secondary amine in the thiazolidine ring for further reactions can be influenced by the orientation of the bulky phenyl group. This can affect the kinetics and thermodynamics of reactions involving these functional groups.

Mechanistic Studies of 2 Phenylthiazolidine 4 Carboxylic Acid Reactivity

Mechanisms of Thiazolidine (B150603) Ring Formation

The synthesis of 2-Phenylthiazolidine-4-carboxylic acid is a classic example of heterocyclic ring formation through the condensation of an amino acid with an aldehyde. The process involves the reaction between (R)-cysteine and benzaldehyde (B42025). researchgate.net

The mechanism is widely understood to proceed via a two-step sequence:

Schiff Base Formation: The initial step is a condensation reaction between the primary amine group of the L-cysteine molecule and the carbonyl group of benzaldehyde. This reaction forms a protonated imine, commonly known as a Schiff base, with the elimination of a water molecule. researchgate.netresearchgate.net

Intramolecular Cyclization: Following the formation of the Schiff base, a rapid intramolecular nucleophilic attack occurs. The thiol (-SH) group of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the imine bond. researchgate.netrsc.org This cyclization step is the key ring-forming process that yields the stable five-membered thiazolidine ring.

| Stage | Reactants/Intermediates | Process | Product |

|---|---|---|---|

| 1 | L-cysteine, Benzaldehyde | Nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. | Schiff Base (Imine) Intermediate |

| 2 | Schiff Base Intermediate | Intramolecular nucleophilic attack by the thiol group on the imine carbon. | This compound |

Epimerization Processes at C-2 of PTCA Derivatives

The carbon atom at the C-2 position of the thiazolidine ring (the carbon bearing the phenyl group) is a stereocenter. When formed from optically pure (R)-cysteine, PTCA can exist as two diastereomers: (2R, 4R) and (2S, 4R). The process by which one diastereomer converts into the other is known as epimerization.

The primary mechanism for this epimerization is a reversible ring-opening and recyclization process that proceeds through the Schiff base intermediate. researchgate.netrsc.org

Ring-Opening: The C2-S bond of the thiazolidine ring can break, causing the ring to open and revert to the achiral Schiff base intermediate. researchgate.net

Recyclization: The open-chain intermediate can then recyclize. The nucleophilic thiol group can attack the imine carbon from either face, leading to the formation of both the (2R, 4R) and (2S, 4R) diastereomers. researchgate.net

This epimerization is often observed when a single, pure diastereomer of a PTCA derivative is dissolved in certain solvents, particularly NMR solvents like a mixture of CDCl3 and CD3OD. researchgate.net Over time, an equilibrium is established, resulting in a mixture of both diastereomers. The position of this equilibrium and the final diastereomeric ratio can be influenced by the reaction conditions and the solvent used. researchgate.net

A key factor influencing this process is the nitrogen atom at the N-3 position. The availability of electrons on the thiazolidine nitrogen is thought to drive the epimerization. researchgate.net Consequently, protection of this nitrogen atom, for instance by introducing a tert-Butoxycarbonyl (Boc) group, has been shown to prevent or inhibit epimerization at the C-2 position. researchgate.netrsc.org

| (2R, 4R)-isomer (cis) | Equilibrium Process | Schiff Base Intermediate | Equilibrium Process | (2S, 4R)-isomer (trans) |

|---|---|---|---|---|

| Stable cyclized form | ⇌ Ring-Opening ⇌ | Open-chain, achiral at C-2 | ⇌ Recyclization ⇌ | Stable cyclized form |

Intramolecular Reactions and Rearrangements

Under specific conditions, the thiazolidine ring of PTCA and its derivatives can participate in intramolecular reactions and rearrangements, leading to new chemical structures.

One significant rearrangement occurs under acidic conditions, transforming the thiazolidine into a 1,3-oxathiane (B1222684) system. rsc.org

Mechanism: The reaction is initiated by acid, which leads to the formation of a cationic iminium species from the thiazolidine ring. The presence of a phenyl group at the C-2 position is crucial as it stabilizes this reactive intermediate through conjugation. If another nucleophile, such as a hydroxyl group, is present within the molecule (e.g., on a side chain), it can perform an intramolecular attack on the carbocation. This "trapping" of the carbocation results in the formation of a new 1,3-oxathiane ring fused to the original molecular scaffold. rsc.org

In related thiazolidine-containing structures like penicillins, another type of ring-opening has been observed. rsc.org

Mechanism: During alkaline hydrolysis, a competing elimination reaction can occur across the C5-C6 bond of the penicillin core. This process opens the thiazolidine ring to reversibly generate an enamine intermediate. rsc.org This demonstrates the susceptibility of the ring to cleavage under basic conditions, representing an alternative mechanistic pathway to the acid-catalyzed rearrangements.

| Reaction Type | Conditions | Key Intermediate | Resulting Structure | Reference |

|---|---|---|---|---|

| Rearrangement to 1,3-Oxathiane | Acidic | Cationic Iminium Species | Fused 1,3-oxathiane ring system | rsc.org |

| Elimination to Enamine | Alkaline | Enamine | Ring-opened enamine intermediate | rsc.org |

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides insight into the rates and favorability of the reactions involving PTCA.

Ring Formation: The formation of the thiazolidine ring via intramolecular cyclization of the Schiff base is a thermodynamically favorable condensation reaction. researchgate.net Kinetically, this cyclization is typically a rapid process. researchgate.net

Ring-Opening and Epimerization: The rate of thiazolidine ring-opening can be significant. In studies of penicillin derivatives, the rate of ring-opening was found to be competitive with the rate of ester hydrolysis under alkaline conditions. rsc.org The establishment of a diastereomeric mixture from a single isomer in solution indicates a dynamic equilibrium, with the final ratio reflecting the relative thermodynamic stabilities of the epimers. researchgate.net

Kinetic Isotope Effect: Studies on the ring-closure reaction in penicillin derivatives have revealed a deuterium (B1214612) solvent kinetic isotope effect of 7.5. rsc.org This large value indicates that proton transfer is a key component of the rate-determining step for that specific ring-closure reaction.

Inhibitor Kinetics: Kinetic analysis of certain PTCA derivatives as enzyme inhibitors has shown them to act as competitive inhibitors. nih.gov This implies a reversible binding to the enzyme's active site, which is a fundamental kinetic characteristic of this type of inhibition.

| Process | Finding | Implication | Reference |

|---|---|---|---|

| Thiazolidine Ring Formation | Kinetically fast and thermodynamically favorable. | The reaction proceeds readily under appropriate conditions. | researchgate.netresearchgate.net |

| Epimerization at C-2 | Reversible ring-opening leads to a dynamic equilibrium. | The stereochemical configuration at C-2 may not be stable in solution. | researchgate.net |

| Thiazolidine Ring-Opening | Rate can be competitive with other reactions (e.g., hydrolysis). | Ring-opening is a relevant and competing mechanistic pathway. | rsc.org |

| Ring-Closure Isotope Effect | A significant deuterium solvent kinetic isotope effect (KIE ≈ 7.5) is observed in related systems. | Proton transfer is involved in the rate-determining step of the closure. | rsc.org |

Computational Chemistry and Molecular Modeling of 2 Phenylthiazolidine 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of PTCA and related thiazolidine (B150603) structures. These calculations offer a detailed microscopic view of the molecule, which is often correlated with experimental findings.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For thiazolidine-4-carboxylic acid derivatives, DFT calculations are frequently employed to achieve this. For instance, the molecular geometry of related thiazole (B1198619) derivatives has been optimized using the B3LYP hybrid functional with the 6-311G(d,p) basis set, a common and reliable method for such systems. nih.gov This process involves minimizing the energy of the molecule to find its equilibrium structure, providing crucial data on bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry is the foundation for all further computational analyses, including electronic structure and spectroscopic predictions. nih.gov Studies on similar thiazolidine-4-carboxylic acid derivatives have confirmed that theoretical calculations using the B3LYP level of theory are in good agreement with experimental results. ekb.egresearchgate.netresearchgate.net

Table 1: Common Methods for Geometry Optimization of Thiazolidine Derivatives

| Method | Basis Set | Software Commonly Used | Reference |

| Density Functional Theory (DFT) - B3LYP | 6-311G(d,p) | Gaussian | nih.gov |

| Density Functional Theory (DFT) - B3LYP | 6-31++G** | Gaussian 98 | researchgate.net |

| AM1 Hamiltonian | - | HyperChem | researchgate.net |

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netdergipark.org.tr A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For various thiazolidine derivatives, these quantum chemical descriptors have been calculated to understand their reactivity. researchgate.netresearchgate.net For example, in a study on a related thiazole derivative, the HOMO-LUMO energy gap was calculated, and the electronic transitions were assigned based on these orbitals, showing that the main transitions were of the π–π* type. nih.gov Such analyses, along with calculations of polarization and molecular electrostatic potential (MEP), help to identify the reactive sites within the molecule. nih.gov

Table 2: Calculated Electronic Properties for a Related Thiazole Derivative

| Parameter | Calculated Value/Assignment | Significance | Reference |

| HOMO-LUMO Energy Gap (ΔE) | Small gap indicates high chemical reactivity. | Predicts the molecule's stability and propensity for chemical reactions. | nih.gov |

| Electronic Transitions | H-3 → L (94%) and H → L (95%) | Corresponds to experimentally observed UV-Vis absorption bands. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. | Shows the reactive and non-reactive centers in the molecule for interactions. | nih.govnih.gov |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a vital tool for drug discovery, helping to elucidate the mechanism of action and to design new inhibitors.

Molecular docking simulations are used to predict the binding affinity between a ligand, such as a PTCA derivative, and its biological target. nih.gov The binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values typically indicating a stronger, more stable interaction. nih.gov For example, docking studies on 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as tyrosinase inhibitors suggested a high binding affinity for the most potent compounds. nih.gov Similarly, docking studies on other small molecules with protein targets like cytochrome P450 enzymes have shown that docked ligands can have comparable glide docking scores to known inhibitors, validating the predicted binding modes. mdpi.com These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing. nih.govnih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions predominantly include hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov For instance, in the docking of tyrosinase inhibitors, the analysis revealed key hydrogen bonds and hydrophobic contacts between the ligand and the active site residues of the enzyme. nih.gov Studies on other enzyme systems have shown that hydrogen bond interactions with specific amino acid residues (like Lysine, Asparagine, and Aspartic acid) and hydrophobic interactions with residues (such as Isoleucine, Phenylalanine, and Alanine) are critical for stabilizing the ligand in the active site. mdpi.com The analysis of these interactions is fundamental to understanding the structural basis of a ligand's activity and for guiding structural modifications to enhance potency. nih.gov

Table 3: Key Interactions in Ligand-Protein Docking

| Interaction Type | Description | Example Residues Involved (General) | Reference |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asp, Glu, Asn, Gln, Lys, His, Tyr | mdpi.comnih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Trp, Pro | mdpi.comnih.gov |

| π-Cation Interactions | A non-covalent interaction between a cation and the face of an electron-rich π system. | Interaction of an aromatic ring with Lys or Arg. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies of PTCA Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable for predicting the activity of newly designed compounds, thereby saving time and resources in the drug discovery process. researchgate.net

For derivatives of thiazolidine-4-carboxylic acid, several QSAR studies have been conducted to understand their potential as inhibitors of various enzymes, such as neuraminidase. researchgate.netnih.govresearchgate.net These studies involve calculating a range of molecular descriptors that quantify various physicochemical properties of the molecules. These descriptors can include steric, electronic (e.g., HOMO energy), and hydrophobic properties. researchgate.netnih.gov

Multiple linear regression (MLR) and other statistical methods are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.netnih.gov A successful QSAR model can identify the key molecular features that enhance or diminish activity. For example, a QSAR study on N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors developed a highly predictive model (r² value of 0.98) using a penta-parametric linear equation. researchgate.net Another study on thiazolidine derivatives as neuraminidase inhibitors found that descriptors related to hydrogen count and hydrophilicity were important, while 3D-QSAR models highlighted the negative contribution of certain steric and hydrophobic features to the inhibitory activity. nih.gov These models provide a clear roadmap for optimizing the lead compound to achieve better biological efficacy. researchgate.netresearchgate.netmdpi.com

Table 4: Examples of Descriptors Used in QSAR Studies of Thiazolidine Derivatives

| Descriptor Category | Specific Descriptors | Influence on Activity (Example) | Reference |

| Electronic | HOMO Energy, Polarization, Electrostatic Potential | Electrostatic properties have shown a predominant influence on biological activity. | researchgate.netresearchgate.net |

| Steric | Molecular Weight, Volume, Surface Area | Steric descriptors can be negatively correlated with activity, suggesting a constrained binding pocket. | nih.gov |

| Hydrophobic | LogP | Hydrophilicity was found to be important for neuraminidase inhibitory activity. | nih.gov |

| Topological | Hydrogen Count | The number of hydrogen atoms was identified as a significant parameter in a 2D QSAR model. | nih.gov |

Development of Predictive Models for Biological Activity

Predictive models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), have been employed to forecast the biological efficacy of 2-phenylthiazolidine-4-carboxylic acid derivatives. These models establish a mathematical correlation between the chemical structure of the compounds and their biological activity.

One study focused on a series of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives as potential neuraminidase inhibitors. researchgate.net By calculating various molecular descriptors, researchers developed several linear regression models to predict the inhibitory activity. A notable model with a high correlation coefficient (r²) of 0.98 was formulated, indicating a strong predictive capability. researchgate.net This penta-parametric linear equation demonstrated a high level of agreement between the observed and predicted biological activities, showcasing the power of QSAR in guiding the design of more potent inhibitors. researchgate.net

In another study, molecular docking was utilized to validate the tyrosinase inhibitory potential of newly synthesized 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives. nih.gov This computational technique simulates the binding of a ligand to the active site of a receptor, in this case, the enzyme tyrosinase. The results of the molecular docking evaluation helped to computationally confirm the experimental findings. nih.gov For instance, a study on 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as tyrosinase inhibitors used molecular docking to simulate the interaction with mushroom tyrosinase. nih.gov The docking simulation of the most potent compound, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g), suggested a high binding affinity to the enzyme. nih.gov

These predictive models serve as a crucial tool in drug discovery, enabling the rational design and screening of novel compounds with desired biological activities, such as antiviral or enzyme-inhibiting properties.

Identification of Key Molecular Descriptors

The development of robust predictive models is contingent on the identification of key molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical values that quantify different aspects of a molecule's structure.

In the QSAR study of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives, several molecular descriptors were calculated to build the predictive models. researchgate.net These included:

LogP: A measure of the compound's lipophilicity, which affects its ability to cross biological membranes.

HOMO (Highest Occupied Molecular Orbital) energy: Related to the electron-donating ability of the molecule.

Polarization: Describes the molecule's ability to form instantaneous dipoles.

Molecular Weight: The mass of the molecule.

Hydration Energy: The energy released when a molecule is hydrated.

The successful QSAR models, particularly the one with an r² of 0.98, were derived from a combination of these descriptors, indicating their collective importance in determining the neuraminidase inhibitory activity. researchgate.net

Density Functional Theory (DFT) calculations have also been used to determine the optimized geometry and electronic properties of thiazolidine-4-carboxylic acid derivatives. ekb.eg These calculations provide insights into the molecular structure and energies, which are fundamental molecular descriptors influencing their reactivity and biological interactions. ekb.eg

The following table summarizes some of the key molecular descriptors and their relevance in the study of this compound derivatives:

| Molecular Descriptor | Relevance |

| LogP | Influences membrane permeability and pharmacokinetic properties. |

| HOMO Energy | Relates to the molecule's reactivity and interaction with biological targets. |

| Polarization | Affects non-covalent interactions with receptor sites. |

| Molecular Weight | A basic descriptor that can influence binding and transport. |

| Hydration Energy | Impacts the solubility and bioavailability of the compound. |

These descriptors are fundamental in understanding the structure-activity relationship and in guiding the synthesis of new derivatives with enhanced biological profiles.

Conformational Analysis and Dynamics

The three-dimensional conformation of this compound is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. The thiazolidine ring is not planar and can exist in different conformations.

The synthesis of 2-aryl-thiazolidine-4-carboxylic acids often results in a mixture of diastereomers, specifically the cis-(2R,4R) and trans-(2S,4R) isomers. researchgate.net The ratio of these isomers can be influenced by the solvent used during the reaction, indicating that the solvent can affect the thermodynamic stability of the different conformations. researchgate.net An equilibrium, known as epimerization, can occur at the C(2) position between the two isomers. researchgate.net

Studies have shown that aromatic aldehydes react with (R)-cysteine to produce diastereomeric mixtures of the corresponding 2-(aryl substituted) thiazolidine-4-carboxylic acids. researchgate.net For example, the reaction with salicylaldehyde (B1680747) in acidified methanol (B129727) yielded a 1.5:1 ratio of the diastereomers. researchgate.net Interestingly, under certain conditions, a single isomer can be the primary product, which may then epimerize in solution to form a mixture. researchgate.net This dynamic equilibrium between conformations is a key aspect of the molecule's behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a vital tool for characterizing these different conformations. For instance, ¹H NMR has been used to distinguish between the cis and trans isomers of N-acetyl-2-phenyl thiazolidine-4-carboxylic acid. researchgate.net The chemical shifts and coupling constants of the protons on the thiazolidine ring provide detailed information about the relative stereochemistry and the preferred conformation in solution. researchgate.net

The following table presents illustrative ¹H NMR data for the cis and trans isomers of a representative this compound derivative, highlighting the differences in their spectral characteristics which arise from their distinct three-dimensional structures.

| Isomer | H-2 | H-4 | H-5a | H-5b |

| cis-(2R, 4R) | 5.29 (s) | 3.70 (dd) | 2.33 (m) | 2.33 (m) |

| trans-(2S, 4R) | 5.56 (s) | 3.96 (t) | 2.99 (dd) | 3.14 (dd) |

| Data is illustrative and based on findings for derivatives of this compound. researchgate.net |

This conformational flexibility and the existence of different stereoisomers are crucial considerations in molecular modeling studies, as the biologically active conformation may be just one of several accessible states. Understanding the conformational landscape of this compound is therefore essential for accurately predicting its interactions with biological targets and for the design of stereochemically pure and potent derivatives.

Biological and Pharmacological Investigations of 2 Phenylthiazolidine 4 Carboxylic Acid and Its Derivatives

Antioxidant Activities

Thiazolidine-4-carboxylic acid derivatives have been the subject of research for their antioxidant capabilities, which are crucial in combating oxidative stress implicated in various disease pathologies. Studies have demonstrated that these compounds possess significant free-radical scavenging properties. zu.ac.ae The antioxidant potential is often attributed to the specific substitutions on the thiazolidine (B150603) ring structure, with certain functional groups enhancing this activity. zu.ac.ae

In one study, a series of ten new thiazolidine-4-carboxylic acid derivatives (P1-P10) were synthesized and evaluated for their antioxidant potential using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. zu.ac.ae Among these, compounds P8 and P9, which contain phenolic fragments in their structures, exhibited the most significant antioxidant activities. zu.ac.ae Similarly, research on thiazolidine-4-carboxamide derivatives also highlighted their antioxidant capacity, with one particular compound showing maximal activity in a DPPH assay. nih.govconsensus.app The presence of a catechol structure in some phenolic thiazolidine-2,4-dione derivatives has been shown to confer potent antioxidant and antiradical activities. mdpi.com

Table 1: Antioxidant Activity of Thiazolidine-4-Carboxylic Acid Derivatives

| Compound | Assay | Result (EC50/IC50) | Reference |

|---|---|---|---|

| Compound P8 | DPPH | 12.16 µg/mL | zu.ac.ae |

| Compound P9 | DPPH | 13.97 µg/mL | zu.ac.ae |

| Compound 3d | DPPH | 18.17 µg/mL | nih.govconsensus.app |

| Ascorbic Acid (Reference) | DPPH | 10.14 µg/mL | zu.ac.ae |

Reactive Oxygen Species (ROS) Scavenging

The generation of reactive oxygen species (ROS) is a key factor in cellular damage and is linked to conditions like neurodegeneration. zu.ac.ae Thiazolidine derivatives have been investigated as potent free-radical scavengers. zu.ac.ae The rationale for exploring their antioxidant potential is also linked to the observation that ROS can upregulate the expression of enzymes like tyrosinase, which is involved in melanin (B1238610) production. nih.gov By scavenging ROS, these compounds can help mitigate the downstream effects of oxidative stress. The presence of phenolic groups within the structure of these derivatives is believed to contribute significantly to their ROS scavenging ability. zu.ac.ae

Mechanisms of Antioxidant Action (e.g., GSH Activation)

The antioxidant mechanism of certain thiazolidine derivatives involves the modulation of endogenous antioxidant systems, most notably through the synthesis of glutathione (B108866) (GSH). researchgate.netnih.gov L-2-oxothiazolidine-4-carboxylic acid (OTC), a prodrug of cysteine, serves as a key example. nih.gov Upon entering a cell, OTC is converted by the enzyme 5-oxoprolinase into cysteine, which is the rate-limiting amino acid for the biosynthesis of GSH. nih.gov This process effectively increases intracellular GSH levels, a crucial molecule for detoxifying ROS and protecting cells from oxidative damage. nih.govnih.gov Studies have shown that OTC can increase circulating GSH levels and is considered a potent antioxidant agent. nih.govnih.gov

Another mechanism involves the enhancement of antioxidant enzyme activity. A specific supra-decorated thiazolidine-4-carboxylic acid derivative, known as TZT, was found to interact with bovine liver catalase, an essential antioxidant enzyme. rsc.org This interaction leads to favorable structural changes in the enzyme, resulting in enhanced catalytic activity and thereby improving the cell's capacity to neutralize hydrogen peroxide. rsc.org Furthermore, treatment with TZT was shown to protect against oxidative stress-induced cell death. rsc.org

Enzyme Inhibition Studies

Derivatives of 2-phenylthiazolidine-4-carboxylic acid have been extensively studied as inhibitors of various enzymes, owing to their structural similarities to the natural substrates of these enzymes. nih.gov This has led to their evaluation against targets such as tyrosinase, urease, and metalloproteases. nih.govnih.govresearchgate.netresearchgate.net

Tyrosinase Inhibition and Melanin Biosynthesis Modulation

Thiazolidine derivatives are recognized as potent inhibitors of tyrosinase, a key enzyme in the biosynthesis of melanin. nih.govnih.gov Their inhibitory action is often based on their structural resemblance to tyrosine and L-DOPA, the natural substrates of tyrosinase. nih.gov

A series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives were designed and synthesized as novel tyrosinase inhibitors. nih.gov Among the synthesized compounds, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (compound 2g) demonstrated the most potent inhibition of mushroom tyrosinase, with an inhibition of 66.47% at a concentration of 20 μM. nih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor. nih.gov Furthermore, it was effective in reducing melanin levels in B16 melanoma cells, confirming its ability to suppress melanin production by inhibiting tyrosinase activity. nih.gov

In another study, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384) was identified as a powerful tyrosinase inhibitor. nih.gov Beyond direct enzyme inhibition, MHY384 was also found to down-regulate the expression of both the tyrosinase gene and the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. nih.gov Thiazolidine-4-carboxamide derivatives have also been explored, with one compound (3c) showing a strong tyrosinase inhibitory effect with an IC50 value of 16.5 ± 0.37 µM. nih.govconsensus.app

Table 2: Tyrosinase Inhibition by this compound Derivatives

| Compound | Target | Inhibition Data | Mechanism | Reference |

|---|---|---|---|---|

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g) | Mushroom Tyrosinase | 66.47% inhibition at 20 µM | Competitive | nih.gov |

| Compound 3c (carboxamide derivative) | Mushroom Tyrosinase | IC50 = 16.5 ± 0.37 µM | - | nih.govconsensus.app |

| (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384) | Tyrosinase | Potent inhibitor; down-regulates tyrosinase and MITF expression | Direct inhibition and gene expression modulation | nih.gov |

Urease Inhibition

Thiazolidine-4-carboxylic acid and its derivatives have been identified as effective inhibitors of urease, a nickel-containing enzyme. researchgate.net Computer-aided drug design and virtual screening have been utilized to identify (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as active urease inhibitors. researchgate.net

Research has shown that the stereochemistry at the 4th position of the thiazolidine ring is critical for inhibitory activity. researchgate.net The (4R)-isomer of thiazolidine carboxylic acid was found to be a more potent inhibitor than its (4S)-isomer. researchgate.net Molecular modeling suggests that the two oxygen atoms of the carboxylic group in the (4R)-isomer bind tightly to the bimetallic nickel center within the active site of the urease enzyme, which is responsible for its inhibitory effect. researchgate.net In contrast, the carboxylic group of the (4S)-isomer is positioned further away from the nickel center. researchgate.net

Additionally, ester derivatives of thiazolidine-4-carboxylic acid have been investigated. The inhibitory activity was found to be dependent on the length of the alkyl chain of the ester, with activity increasing from the methyl ester up to the heptyl ester, suggesting that the nature of this chain significantly influences the coordination with the enzyme's nickel center.

Metalloprotease Inhibition (e.g., Metallo-β-lactamases)

Certain derivatives of the thiazolidine scaffold have shown promise as inhibitors of metalloproteases, including matrix metalloproteinases (MMPs) and metallo-β-lactamases (MBLs). researchgate.netnih.gov

Specifically, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a novel class of MBL inhibitors. researchgate.net MBLs are enzymes that confer bacterial resistance to β-lactam antibiotics. In a study, (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid was discovered to be an inhibitor of the MBL IMP-1, with an IC50 of 34.7 µM. researchgate.net

Furthermore, derivatives of the related 4-thiazolidinone (B1220212) ring have been evaluated as inhibitors of MMP-9, an enzyme involved in tissue remodeling and inflammation. nih.gov In a series of synthesized compounds, a derivative featuring a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone ring was found to be the most potent inhibitor, with an IC50 value of 40 nM against MMP-9. nih.gov The carboxylic acid head group is believed to ligate the catalytic zinc(II) ion in the active site of these metalloproteases, which is a key interaction for potent inhibition. mdpi.com

Table 3: Metalloprotease Inhibition by Thiazolidine Derivatives

| Compound Class | Target Enzyme | Key Finding | Potency | Reference |

|---|---|---|---|---|

| 2-substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamase (IMP-1) | (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid is an inhibitor. | IC50 = 34.7 µM | researchgate.net |

| 4-Thiazolidinone derivatives | Matrix Metalloproteinase-9 (MMP-9) | A derivative with a 4-carboxyphenyl substituent showed the highest activity. | IC50 = 40 nM | nih.gov |

Neuraminidase Inhibition

Neuraminidase (NA) is a crucial enzyme found on the surface of the influenza virus, facilitating the release of newly formed virus particles from infected host cells. mdpi.com Inhibition of this enzyme is a key strategy in the development of anti-influenza therapies. mdpi.com Derivatives of the thiazolidine scaffold have been investigated as potential neuraminidase inhibitors.

A series of 4-thiazolinone derivatives were designed and synthesized to evaluate their NA inhibitory activities against influenza virus A (H1N1). nih.gov Many of the synthesized compounds demonstrated moderate to good inhibitory activity. nih.gov Structure-activity relationship (SAR) analysis revealed that the introduction of specific substituted benzyl (B1604629) methylene (B1212753) groups, such as 4-CO2H, 4-OH, and 3-OCH3-4-OH, could significantly enhance the inhibitory activity of the 4-thiazolinone core. nih.gov Further analysis suggested that both the 4-thiazolinone and ferulic acid fragments are essential for effective NA inhibition. nih.gov

In another study, N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives were synthesized and tested for their neuraminidase inhibition capabilities. researchgate.net Preliminary results showed that several of these compounds exhibited enhanced inhibitory activities, with some IC₅₀ values ranging from 11.76 to 64.10 µM, comparing favorably to the reference drug Oseltamivir. researchgate.net

Research on 2-aryl substituted thiazolidine-4-carboxylic acids also demonstrated their potential as antiviral agents against Avian Influenza Virus (AIV) H9N2, which is linked to neuraminidase activity. nih.gov

Table 1: Neuraminidase Inhibitory Activity of Thiazolidine Derivatives An interactive data table presenting the inhibitory concentrations (IC₅₀) of various derivatives against different influenza subtypes.

Compound Influenza Subtype IC₅₀ (µM) Reference Derivative D18 H1N1 13.06 researchgate.net Derivative D18 H3N2 15.00 researchgate.net Derivative D41 H3N2 14.97 researchgate.net Derivative D41 N1-H275Y Variant Potent (Specific value not given) researchgate.net Derivative D25 Influenza B 16.09 researchgate.net 2-aryl substituted thiazolidine-4-carboxylic acid (1d) AIV H9N2 3.47 nih.gov N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives Not Specified 11.76 - 64.10

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govfrontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov Consequently, inhibiting XO is a primary therapeutic strategy for managing these conditions. nih.gov

A series of novel thiazolidine-2-thione derivatives were synthesized and evaluated as XO inhibitors. nih.govplos.org Most of the derivatives showed significant XO inhibitory activity, with IC₅₀ values ranging from 3.56 µM to 58.17 µM. nih.gov The parent compound, thiazolidine-2-thione, had a much weaker IC₅₀ of 72.15 µM. nih.gov Structure-activity relationship studies indicated that the presence of a phenyl-sulfonamide group was crucial for potent XO inhibitory activity. nih.govplos.org Compound 6k from this series was identified as the most potent inhibitor, with an IC₅₀ value of 3.56 µmol/L, which is approximately 2.5 times more potent than the clinical drug allopurinol (B61711) (IC₅₀ = 7.86 µmol/L). nih.gov Kinetic analysis revealed that compound 6k acts as a mixed-type inhibitor of XO. nih.govplos.org

In a separate study, structural optimization efforts led to the identification of a novel 2-phenylthiazole-4-carboxylic acid scaffold. nih.gov A lead compound from this series, compound 8 , demonstrated potent XO inhibition with an IC₅₀ of 48.6 nM. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Thiazolidine and Thiazole (B1198619) Derivatives An interactive data table comparing the IC₅₀ values of various derivatives against Xanthine Oxidase.

Compound/Derivative Series Scaffold IC₅₀ (µmol/L) Reference Compound 6k Thiazolidine-2-thione 3.56 [2, 6] Compound 6i Thiazolidine-2-thione 5.19 nih.gov Compound 6j Thiazolidine-2-thione 9.76 nih.gov Thiazolidine-2-thione (parent) Thiazolidine-2-thione 72.15 nih.gov Allopurinol (Reference) - 7.86 nih.gov Febuxostat (Reference) - 3.34 nih.gov Compound 8 2-phenylthiazole-4-carboxylic acid 0.0486 plos.org

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a vital role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. frontiersin.orgmdpi.comThe overexpression of certain HDAC isoforms is linked to the progression of various cancers, making them a significant target for anticancer drug development. nih.govresearchgate.net Derivatives of 2,4-thiazolidinedione (B21345) (TZD) have been explored as potential HDAC inhibitors. nih.govresearchgate.netIn one study, a series of N-substituted TZD derivatives were synthesized, and compound P19 was identified as the most promising, showing selective inhibition of HDAC8 with an IC₅₀ of 9.3 μM. nih.govAnother series of 5-naphthylidene-2,4-thiazolidinedione derivatives yielded compounds 3k and 3h as potent and selective inhibitors of HDAC8, with IC₅₀ values of 2.7 μM and 6.3 μM, respectively. researchgate.net Furthermore, research into 2-phenylquinoline-4-carboxylic acid derivatives, which incorporate a related structural motif, has identified compounds with selective HDAC inhibitory activity. frontiersin.orgfrontiersin.orgCompound D28 from this class showed selectivity for HDAC3 (IC₅₀ value of 24.45 µM) over other isoforms like HDAC1, 2, and 6. frontiersin.orgfrontiersin.orgIts hydrazide analog, D29 , displayed remarkably improved potency and selectivity for HDAC3, with an IC₅₀ of 0.477 µM. frontiersin.org

Table 3: Histone Deacetylase (HDAC) Inhibitory Activity of Thiazolidinedione and Related DerivativesAntimicrobial Activities

Antibacterial Activity (e.g., Gram-negative and Gram-positive Bacteria)

The development of new antibacterial agents is crucial to combat the rise of drug-resistant pathogens. nih.govResearch into quinoline-4-carboxylic acid derivatives, which are structurally related to the core topic, has shown their potential as antibacterial agents. nih.govnih.gov A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govnih.govThe antibacterial efficacy was determined by measuring the minimum inhibitory concentration (MIC). The results indicated that structural modifications to the parent 2-phenyl-quinoline-4-carboxylic acid scaffold generally increased antibacterial activity. nih.govSeveral compounds displayed good activity, particularly against Staphylococcus aureus. nih.govnih.gov

Table 4: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid DerivativesTable 5: Antifungal Activity of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide Derivatives at 50 mg/LAntiviral Activity (e.g., Influenza)

Beyond neuraminidase inhibition, thiazolidine derivatives have been evaluated for broader antiviral activities, particularly against influenza viruses. nih.govThiazolidines are a recognized class of compounds with antiviral potential. nih.gov A study on a series of 1,3-thiazolidine-4-carboxylic acids and their N-substituted derivatives tested their antiviral effects against Avian Influenza Virus (AIV) subtype H9N2 and Infectious Bronchitis Virus (IBV). nih.govThe results showed that 2-aryl substituted thiazolidine-4-carboxylic acids were generally more effective than their N-acylated derivatives against both viruses. nih.govCompound 1d was the most potent against AIV, with an IC₅₀ value of 3.47 µM. nih.gov Additionally, a class of compounds known as thiazolides, which are derivatives of nitazoxanide, have shown effective inhibition of the influenza A virus. researchgate.netliverpool.ac.ukA study of seventeen thiazolide analogs against an H1N1 strain of influenza A virus in a cell-based assay found that eight of the analogs had IC₅₀ values in the range of 0.14–5.0 μM, justifying further investigation of these molecules as potential new therapies. researchgate.netliverpool.ac.uk

Table 6: Antiviral Activity of Thiazolidine Derivatives and Thiazolides Against Influenza VirusesAntitubercular Activity, including MDR-TB

Derivatives of thiazolidine-4-carboxylic acid have emerged as a significant area of interest in the search for new antitubercular agents, particularly against multi-drug resistant tuberculosis (MDR-TB). Researchers have synthesized and evaluated various series of these compounds, revealing potent activity against Mycobacterium tuberculosis (MTB).

A series of 2-substituted aryl-thiazolidine-4-carboxylic acid hydrazones were synthesized and tested against both the H37Rv strain of MTB and MDR-TB strains. researchgate.netresearchgate.net From this series, three compounds were identified as particularly active, with Minimum Inhibitory Concentration (MIC) values below 10 μM. researchgate.netresearchgate.net Notably, the (2R, 4R) isomer of compound 6a 11 demonstrated the highest potency, with an MIC of 1.33 μM against MDR-TB, which was four times more active than its corresponding (2S, 4R) isomer. researchgate.netresearchgate.net This highlights the stereospecificity of the antitubercular action.

Other research has focused on different modifications of the thiazolidine scaffold. For instance, thiazolidin-4-one derivatives have shown promising activity, with some compounds exhibiting significantly higher potency than reference drugs. nih.gov Hybrids incorporating the thiazolidin-4-one (TZD) core with a pyridine-4-carbohydrazide moiety displayed excellent activity against the Mtb H37Rv strain, with MICs as low as 0.078 µM, outperforming standard drugs like isoniazid (B1672263) and rifampicin. mdpi.com These hybrids also showed notable activity against an MDR-TB strain. mdpi.com The continuous exploration of this chemical class underscores its potential in developing new leads to combat the global threat of tuberculosis and its resistant forms. researchgate.netresearchgate.netmdpi.com

Table 1: Antitubercular Activity of Selected Thiazolidine Derivatives

| Compound/Derivative Class | Target Strain | Activity (MIC) | Source |

|---|---|---|---|

| 6a 11 (2R, 4R isomer) | MDR-TB | 1.33 μM | researchgate.netresearchgate.net |

| TZD–pyridine-4-carbohydrazide hybrids (e.g., 71a ) | M. tuberculosis H37Rv | 0.078 µM | mdpi.com |

| TZD–pyridine-4-carbohydrazide hybrids (e.g., 71a, 71c–71e ) | M. tuberculosis MDR 210 strain | 8.38–18.08 µM | mdpi.com |

| Benzothiazolo naphthyridone carboxylic acid (10n ) | MTB | 0.19 µM | nih.gov |

| Benzothiazolo naphthyridone carboxylic acid (10n ) | MDR-TB | 0.04 µM | nih.gov |

Anticancer Activities

The anticancer potential of this compound derivatives has been extensively investigated, revealing significant cytotoxic effects against various cancer cell lines through multiple mechanisms of action.

Derivatives of 2-arylthiazolidine-4-carboxylic acid have demonstrated potent and selective antiproliferative activity against several types of cancer. Initially identified as cytotoxic agents for prostate cancer, these compounds were subsequently found to be highly effective against melanoma cell lines. nih.govnih.gov For instance, (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide (1a ) and (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide (1b ) were evaluated in the National Cancer Institute's 60 human tumor cell line screen. nih.gov Further synthesis and testing led to the identification of derivatives with low micromolar to nanomolar antiproliferative activity against melanoma, with some compounds showing greater efficacy than the standard chemotherapeutic agent dacarbazine (B1669748) in in-vivo models. nih.govnih.gov

In the context of prostate cancer, a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) were synthesized and evaluated against four prostate cancer cell lines (DU 145, PC-3, LNCaP, and PPC-1), with compounds 15b and 3ac showing good selectivity and potency. nih.gov Research into 2-aryl-4-oxo-thiazolidin-3-yl amides also identified three potent compounds (8 , 20 , and 21 ) effective against prostate cancer cells with improved selectivity. researchgate.net

The cytotoxic effects of these derivatives extend to breast and colorectal cancers. A series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives were synthesized and evaluated against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines. nih.gov A 3-fluoro analog demonstrated a good cytotoxic profile against all tested cell lines, with IC₅₀ values below 10 μg/mL. nih.gov Furthermore, certain 2-oxo-3-phenylquinoxaline derivatives showed significant reduction in cell viability against colorectal cancer (HCT-116) cells. rsc.org Thiazolidin-4-one derivatives have also been investigated for their antiproliferative activity in human breast adenocarcinoma cells (MCF-7). nih.gov

Table 2: Antiproliferative Activity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Line | Compound Example | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 2-Arylthiazolidine-4-carboxylic acid amides | Melanoma (A375, B16-F1, WM-164) | 3ad , 3id | Low micromolar to nanomolar | nih.govnih.gov |

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate (DU 145, PC-3, LNCaP, PPC-1) | 15b , 3ac | Potent with good selectivity | nih.gov |

| 2-Phenylthiazole-4-carboxamides | Breast (T47D), Colorectal (Caco-2, HT-29) | 3-fluoro analog | < 10 μg/mL | nih.gov |

| 2-Aryl-4-oxo-thiazolidin-3-yl amides | Prostate (RH 7777a) | 8, 20, 21 | 11.5 - 39.6 μM | researchgate.net |

| 2-Oxo-3-phenylquinoxalines | Colorectal (HCT-116) | 7j | 26.75 ± 3.50 μg mL⁻¹ | rsc.org |

The anticancer effects of this compound derivatives are mediated by several cellular mechanisms, primarily the induction of apoptosis and the inhibition of cancer cell proliferation and colony formation.

Studies have shown that these compounds can trigger apoptosis, or programmed cell death, in cancer cells. Cell cycle analysis revealed that treatment with derivatives like 1b and 3ad increased the percentage of melanoma cells undergoing apoptosis (sub-G1 phase). nih.gov Similarly, a novel 2,4-thiazolidinedione derivative, 15k , was found to induce apoptosis in colon cancer cells by activating caspase-3 and poly(ADP-ribose) polymerase. nih.gov Other research on different chemical scaffolds has also highlighted apoptosis induction as a key anticancer mechanism. For example, compound D28 , a 2-phenylquinoline-4-carboxylic acid derivative, promoted apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov The cytotoxic effect of compound 7j on HCT-116 colorectal cancer cells was confirmed by observations of nuclear disintegration and chromatin fragmentation, which are hallmarks of apoptosis. rsc.org

In addition to inducing apoptosis, these derivatives effectively inhibit the ability of cancer cells to form colonies, a measure of their self-renewal and tumorigenic potential. Derivatives 1b and 3ad were shown to strongly inhibit melanoma colony formation. nih.gov Compound 15k also inhibited cell migration, another critical aspect of cancer metastasis. nih.gov Furthermore, some derivatives exert their effects by arresting the cell cycle. For instance, compound 2e , a 2-arylthiazolidine-4-carboxylic acid amide, was found to prevent the cell cycle in the G0/G1 phase in prostate and colorectal cancer cells. researchgate.net These multifaceted mechanisms contribute to the potent anticancer activity observed for this class of compounds.

Neuroprotective Potential

Thiazolidine-4-carboxylic acid derivatives have demonstrated significant promise as neuroprotective agents, primarily through their ability to counteract neuroinflammation and oxidative stress, key pathological processes in many neurodegenerative diseases. jelsciences.comirispublishers.comresearchgate.netjelsciences.comirispublishers.com

A central aspect of the neuroprotective action of these derivatives is their ability to modulate key inflammatory pathways. Neuronal damage, whether from environmental toxins or conditions like ethanol-induced neurodegeneration, activates pro-inflammatory cytokines and signaling cascades. jelsciences.comirispublishers.com Research indicates that thiazolidine-4-carboxylic acid derivatives can interfere with this process.

Molecular docking studies have shown that new analogs of thiazolidine-4-carboxylic acid have a strong binding affinity for several targets involved in neuroinflammation, including Nuclear Factor-kappa B (NF-κB), the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, Tumor Necrosis Factor-alpha (TNF-α), and Cyclooxygenase-2 (COX-2). nih.gov The activation of the NF-κB pathway is a critical step that upregulates the expression of NLRP3 and pro-inflammatory cytokines. nih.gov Thiazolidine derivatives appear to down-regulate the overexpression of these pro-inflammatory cytokines by modulating the p-NF-κB and NLRP3 pathways. jelsciences.comirispublishers.com By inhibiting these pathways, the compounds can alleviate neuroinflammation and associated cognitive deficits. jelsciences.comirispublishers.com The activation of TNF-α is known to promote the production of COX-2, and both are implicated in the inflammatory response in the central nervous system. brieflands.com The ability of thiazolidine derivatives to potentially reduce the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade is believed to be a primary contributor to their neuroprotective effects. jelsciences.comirispublishers.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to neuronal damage and death in neurodegenerative disorders. jelsciences.comirispublishers.com Thiazolidine-4-carboxylic acid derivatives have shown a capacity to mitigate this damage by reducing oxidative stress.